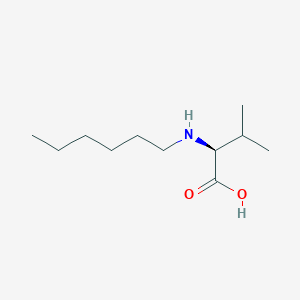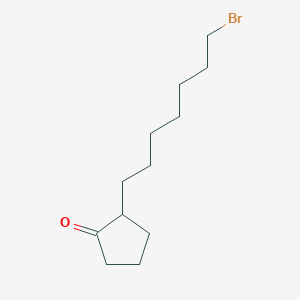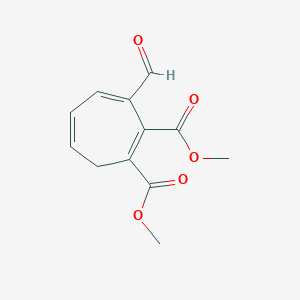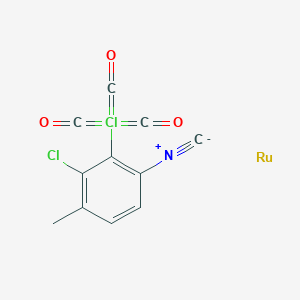
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate is an ester compound characterized by the presence of a butyl group, a hexanoate chain, and a trifluoroacetamido group. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including perfumes and flavorings .
Vorbereitungsmethoden
The synthesis of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate typically involves the esterification of 6-(2,2,2-trifluoroacetamido)hexanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Analyse Chemischer Reaktionen
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoroacetamido group into target molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The ester is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can be compared to other esters with similar structures, such as:
Butyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl hexanoate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl butanoate: Another ester with a pineapple-like odor, used in perfumes and flavorings
The uniqueness of this compound lies in the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties compared to other esters.
Eigenschaften
CAS-Nummer |
62938-88-9 |
|---|---|
Molekularformel |
C12H20F3NO3 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
butyl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-2-3-9-19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h2-9H2,1H3,(H,16,18) |
InChI-Schlüssel |
AROJEBKPICQYLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)


![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)


![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)



